molecular formula C25H18F5NO4 B1506332 Fmoc-Aib-OPfp CAS No. 203636-26-4

Fmoc-Aib-OPfp

Cat. No.: B1506332
CAS No.: 203636-26-4
M. Wt: 491.4 g/mol
InChI Key: PDEFGIOLSNLEJT-UHFFFAOYSA-N
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Description

Fmoc-Aib-OPfp is a useful research compound. Its molecular formula is C25H18F5NO4 and its molecular weight is 491.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Fmoc-Aib-OPfp is the amine group of amino acids . The fluorenylmethyloxycarbonyl (Fmoc) group is used as a protecting group for amines . This protection is crucial during peptide synthesis, as it prevents unwanted reactions from occurring at the amine group .

Mode of Action

this compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The this compound compound plays a significant role in the biochemical pathway of peptide synthesis . It is particularly useful in applications where amino acids are partially racemized during coupling .

Pharmacokinetics

The pharmacokinetics of this compound are primarily determined by its role as a protecting group in peptide synthesis . This characteristic can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The primary result of this compound’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the precise assembly of amino acids into peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by several environmental factors. The presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction environment needs to be carefully controlled to prevent the formation of side products . For instance, in the presence of HOBt, the coupling rate is rapid and few side products are formed .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F5NO4/c1-25(2,23(32)35-22-20(29)18(27)17(26)19(28)21(22)30)31-24(33)34-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEFGIOLSNLEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718540
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203636-26-4
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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